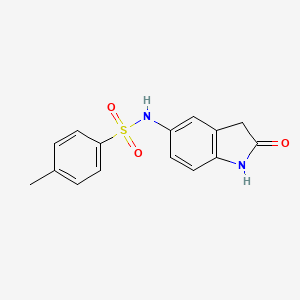
4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. This particular derivative incorporates a 2-oxoindolin-5-yl group, which is a moiety found in various pharmacologically active compounds. The presence of the methyl group at the para position of the benzenesulfonamide ring may influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the formation of an amide bond between a sulfonamide group and an aromatic or heteroaromatic amine. In the case of "4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide," the synthesis would likely involve the condensation of a suitable 2-oxoindolin-5-yl amine with 4-methylbenzenesulfonyl chloride. While the provided papers do not describe the synthesis of this exact compound, they do detail the synthesis of similar sulfonamide derivatives, which typically require activation of the sulfonamide group and subsequent nucleophilic attack by the amine .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques, such as IR, UV-Vis, NMR, and X-ray crystallography. The Schiff base compound described in paper was characterized by IR, UV-Vis, and single-crystal X-ray diffraction, and similar methods would likely be used to analyze the structure of "4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide." The molecular geometry and vibrational frequencies can be calculated using density functional theory (DFT), which provides insight into the electronic structure and potential reactivity of the compound .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, depending on the substituents attached to the aromatic ring. The presence of the 2-oxoindolin-5-yl group may allow for reactions typical of indoles, such as electrophilic substitutions or nucleophilic additions. The sulfonamide group itself is relatively inert but can be transformed under certain conditions, such as by hydrolysis to the corresponding sulfonamide acid or by reaction with nitrous acid to form a diazonium salt .
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide" would be influenced by its molecular structure. The lipophilicity, solubility, melting point, and other physicochemical parameters are crucial for determining the compound's suitability for drug development. QSAR studies, as mentioned in paper , can provide insights into the relationship between the compound's structure and its biological activity. Theoretical calculations, such as those described in paper , can predict how the compound's energy and properties change in different solvent media, which is important for understanding its behavior in biological systems .
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Evaluation
A study synthesized derivatives of benzenesulfonamide, including compounds structurally related to 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide. These compounds were evaluated for their in vitro antimicrobial and anticancer activities. The results suggested that some derivatives were effective against specific microbial strains and exhibited significant anticancer potential (Kumar et al., 2014).
Carbonic Anhydrase Inhibitory and Anticancer Activity
A related study focused on novel benzenesulfonamides and their role as inhibitors of carbonic anhydrase, a metalloenzyme. These compounds, including variants of 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, showed significant inhibitory effects on certain carbonic anhydrase isoforms, with potential implications for anticancer therapies (Eldehna et al., 2017).
Anticancer Activity and ADMET Studies
Another research synthesized benzenesulfonamide derivatives and evaluated their anticancer activity. These compounds, related to 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, demonstrated marked anticancer activity in specific cancer cell lines. Additionally, ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies were conducted to assess the pharmacokinetic properties of these compounds (Karakuş et al., 2018).
Applications in Photodynamic Therapy
A study synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including structures similar to 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide. These compounds exhibited high singlet oxygen quantum yields, making them potential candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Anti-HIV Activity
Research on isatine-sulphonamide derivatives, structurally related to 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, demonstrated potential anti-HIV activity. These compounds were tested for their efficacy against HIV-1 in specific cell lines, suggesting their utility in anti-HIV therapies (Selvam et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-2-5-13(6-3-10)21(19,20)17-12-4-7-14-11(8-12)9-15(18)16-14/h2-8,17H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUXSCTYMQLEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

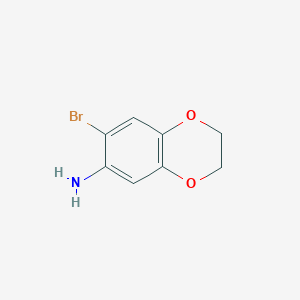
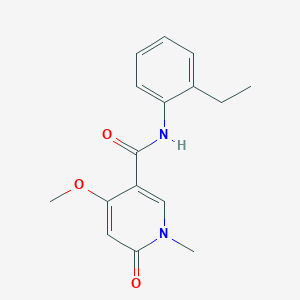
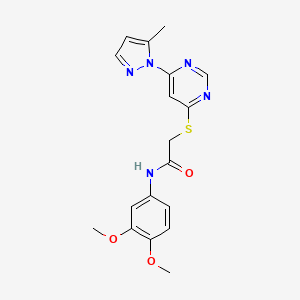
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2532549.png)
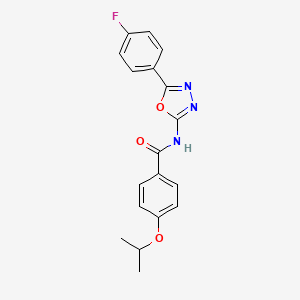
![7-allyl-1-cinnamyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2532554.png)
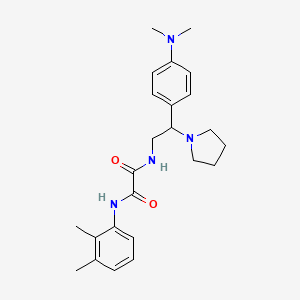
![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2532561.png)
![(E)-isopropyl 6-(2-methoxystyryl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2532562.png)
![5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2532563.png)

![(3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2532565.png)
![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2532567.png)
